2-Butyllysergamide

Description

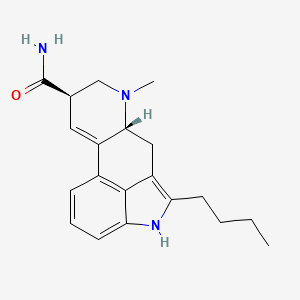

Structure

2D Structure

3D Structure

Properties

CAS No. |

137765-82-3 |

|---|---|

Molecular Formula |

C20H25N3O |

Molecular Weight |

323.4 g/mol |

IUPAC Name |

(6aR,9R)-5-butyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |

InChI |

InChI=1S/C20H25N3O/c1-3-4-7-16-15-10-18-14(9-12(20(21)24)11-23(18)2)13-6-5-8-17(22-16)19(13)15/h5-6,8-9,12,18,22H,3-4,7,10-11H2,1-2H3,(H2,21,24)/t12-,18-/m1/s1 |

InChI Key |

WPUBLQOZLSDKAF-KZULUSFZSA-N |

SMILES |

CCCCC1=C2CC3C(=CC(CN3C)C(=O)N)C4=C2C(=CC=C4)N1 |

Isomeric SMILES |

CCCCC1=C2C[C@@H]3C(=C[C@H](CN3C)C(=O)N)C4=C2C(=CC=C4)N1 |

Canonical SMILES |

CCCCC1=C2CC3C(=CC(CN3C)C(=O)N)C4=C2C(=CC=C4)N1 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

2-butyllysergamide 2-butyllysergamide, (S)-isome |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of 2 Butyllysergamide

Established Synthetic Pathways for 2-Butyllysergamide

The primary and most established method for the synthesis of this compound involves the formation of an amide bond between the carboxylic acid of lysergic acid and sec-butylamine (B1681703). This process begins with the acquisition of lysergic acid, which is a common precursor for a wide range of ergoline (B1233604) alkaloids and can be obtained through the hydrolysis of ergot alkaloids produced by the Claviceps purpurea fungus. uniurb.iterowid.orgwikipedia.org The synthesis of lysergic acid itself is a complex total synthesis, with various methods developed over the years. uniurb.itpublish.csiro.aunsf.govchemrxiv.orgresearchgate.net

Once lysergic acid is obtained, it is activated to facilitate the amidation reaction. A common historical method involves the conversion of lysergic acid into a mixed anhydride, typically with trifluoroacetic anhydride. google.com This activated intermediate is then reacted with the appropriate amine, in this case, (R)- or (S)-2-aminobutane, to yield the corresponding stereoisomer of this compound. google.comnih.gov The choice of the 2-aminobutane isomer is critical as it determines the stereochemistry at the butylamide substituent, which has been shown to significantly influence the compound's biological activity.

More contemporary approaches to amide bond formation can also be applied, utilizing a variety of peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or BOP reagent (benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate), facilitate the direct coupling of the carboxylic acid with the amine under milder conditions, often leading to higher yields and fewer side products. mdma.cherowid.org

A general representation of the synthesis is detailed in the table below:

Table 1: Established Synthetic Pathway for this compound

| Step | Description | Key Reagents and Conditions | Product |

| 1 | Activation of Lysergic Acid | Lysergic acid is reacted with a suitable activating agent to form a more reactive intermediate. A common method is the formation of a mixed anhydride. | Activated Lysergic Acid Intermediate (e.g., Lysergic acid-trifluoroacetic anhydride) |

| Alternative Activation | Modern peptide coupling reagents can be used to activate the carboxylic acid in situ. | Activated Lysergic Acid Complex | |

| 2 | Amidation | The activated lysergic acid intermediate is reacted with sec-butylamine (either the (R) or (S) isomer) to form the amide bond. | This compound |

| 3 | Purification | The crude product is purified, often through chromatographic methods, to isolate the desired this compound isomer and remove any unreacted starting materials or byproducts. | Purified this compound |

Chemical Derivatization and Analogue Synthesis Strategies

The core structure of this compound offers several positions for chemical modification, allowing for the synthesis of a variety of analogues. These modifications are typically explored to investigate structure-activity relationships. The primary strategies for derivatization include modification of the amide substituent, alteration of the piperidine (B6355638) ring, and substitution on the indole (B1671886) ring.

One of the most direct strategies for creating analogues is to vary the alkyl group attached to the amide nitrogen. For instance, the synthesis of the corresponding (R)-2-pentyl analogue has been reported, demonstrating that the length of the alkyl chain can be modified. uniurb.it This approach allows for the exploration of how the size and lipophilicity of this substituent affect receptor binding and functional activity.

Another key site for modification is the N6-position of the piperidine ring. The methyl group present in this compound can be removed to form nor-lysergamide derivatives, which can then be re-alkylated with different alkyl groups. nih.govmdma.chcaymanchem.com This strategy has been employed to synthesize a range of N6-alkylated lysergamides. nih.gov

The indole portion of the ergoline scaffold also presents opportunities for derivatization. The indole nitrogen (N1 position) can be acylated, and substitutions can be made on the aromatic ring system. nih.govacs.org For example, the synthesis of 12-chloro-lysergic acid derivatives has been described, indicating that electrophilic substitution on the indole ring is a viable path to new analogues. chemrxiv.org

The following table summarizes the key strategies for the chemical derivatization of this compound:

Table 2: Chemical Derivatization and Analogue Synthesis Strategies for this compound

| Strategy | Position of Modification | Type of Modification | Example of Analogue/Derivative |

| Amide Substituent Modification | Amide Nitrogen | Variation of the N-alkyl group | (R)-2-pentyllysergamide uniurb.it |

| Piperidine Ring Modification | N6-Position | Demethylation followed by N-alkylation | N6-ethyl-nor-lysergamide |

| Indole Ring Modification | N1-Position | Acylation of the indole nitrogen | 1-Acetyl-2-butyllysergamide (hypothetical) |

| Indole Ring Modification | C2-Position | Halogenation | 2-Bromo-lysergamide derivatives caymanchem.com |

| Indole Ring Modification | Other Aromatic Positions | Substitution on the benzene (B151609) ring | 12-Chloro-lysergamide derivatives chemrxiv.org |

These synthetic and derivatization strategies provide a versatile platform for the creation and exploration of a wide range of lysergamide (B1675752) compounds, with this compound serving as a key member of this chemical class.

Pharmacological Characterization of 2 Butyllysergamide in Preclinical Systems

Receptor Binding Profiles of 2-Butyllysergamide

Studies have been conducted to determine the binding affinity of this compound for various neurotransmitter receptors, with a particular emphasis on the serotonin (B10506) system.

Research has demonstrated that this compound is a potent ligand for both the 5-HT2A and 5-HT1A serotonin receptor subtypes. researchgate.net Both of its stereoisomers, (R)-2-butyllysergamide and (S)-2-butyllysergamide, exhibit high affinity in displacing radioligands from these receptors in rat brain tissue. researchgate.netnih.gov Specifically, the isomers have been shown to be effective in displacing [¹²⁵I]-(R)-DOI from 5-HT2 receptors in the rat cortex and [³H]-8-OH-DPAT from 5-HT1A receptors in the rat hippocampus. researchgate.netnih.gov While it displays high affinity for both these receptor subtypes, it is recognized as a potent 5-HT1A agonist and a slightly less potent 5-HT2A agonist compared to lysergic acid diethylamide (LSD). nih.govnih.gov

The interaction of this compound with serotonin receptors is characterized by significant stereoselectivity. The (R)-isomer consistently demonstrates a higher potency in binding to both 5-HT2A and 5-HT1A receptors compared to the (S)-isomer. researchgate.net This difference in potency between the two isomers is a key feature of its pharmacological profile. researchgate.net Molecular modeling studies have suggested that the conformation of the amide substituent plays a critical role in this stereoselective binding. researchgate.net The (R)-2-butylamide is predicted to have a conformation that is quite similar to that of LSD, whereas the (S)-2-butylamide does not, which may account for the observed differences in their receptor interaction and biological activity. researchgate.net

| Compound | Receptor Target | Radioligand Displaced | Tissue | Relative Potency |

|---|---|---|---|---|

| (R)-2-Butyllysergamide | 5-HT2A | [¹²⁵I]-(R)-DOI | Rat Cortex | Higher |

| (S)-2-Butyllysergamide | 5-HT2A | [¹²⁵I]-(R)-DOI | Rat Cortex | Lower |

| (R)-2-Butyllysergamide | 5-HT1A | [³H]-8-OH-DPAT | Rat Hippocampus | Higher |

| (S)-2-Butyllysergamide | 5-HT1A | [³H]-8-OH-DPAT | Rat Hippocampus | Lower |

Mechanisms of Receptor Activation and Intracellular Signaling

The binding of this compound to serotonin receptors initiates a cascade of intracellular events that are characteristic of agonist activity.

Both the (R)- and (S)-isomers of this compound are classified as agonists at the 5-HT2A receptor. researchgate.net This is supported by behavioral data where the compound substitutes for the discriminative stimulus of the known 5-HT2A agonist, LSD. researchgate.net While specific in vitro functional assay data such as EC50 values for this compound are not widely published, the potent agonist activity at the 5-HT2A receptor is a key aspect of its pharmacological action. The (R)-isomer is noted to be a more potent agonist than the (S)-isomer. researchgate.net

Preclinical Behavioral Pharmacology of this compound

In preclinical animal models, this compound has been evaluated for its behavioral effects, particularly its similarity to known hallucinogenic compounds. In drug discrimination studies in rats trained to distinguish the effects of LSD from saline, both the (R)- and (S)-isomers of this compound were found to completely substitute for the LSD stimulus. researchgate.net This indicates that this compound produces subjective effects in animals that are similar to those of LSD. The (R)-isomer was found to be more potent in producing this LSD-like discriminative stimulus effect, aligning with its higher receptor binding affinity and agonist activity. researchgate.net

| Behavioral Assay | Species | Compound | Outcome | Relative Potency |

|---|---|---|---|---|

| LSD Drug Discrimination | Rat | (R)-2-Butyllysergamide | Full substitution for LSD | Higher |

| LSD Drug Discrimination | Rat | (S)-2-Butyllysergamide | Full substitution for LSD | Lower |

Based on a comprehensive search of available scientific literature, there is no specific preclinical data on the chemical compound “this compound” concerning its pharmacological characterization in drug discrimination assays or its comparative behavioral potency with other lysergamides.

The requested information falls outside the scope of currently published research found within the search results. While data exists for other lysergamide (B1675752) analogs, such as 2-Bromo-LSD and AL-LAD, the strict requirement to focus solely on "this compound" prevents the inclusion of information on these related compounds.

Therefore, the generation of an article with the specified sections and subsections for "this compound" is not possible at this time due to the absence of relevant research findings.

Advanced Analytical Methodologies for 2 Butyllysergamide Research

Spectroscopic Techniques for Structural Elucidation and Quantification

Spectroscopic methods are indispensable for elucidating the molecular structure of 2-Butyllysergamide and for its quantification. These techniques probe the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition and connectivity.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI/MS) is a cornerstone technique for the structural analysis of lysergamides. In a study that synthesized and characterized various N-alkyl amides of lysergic acid, including N-sec-butyl lysergamide (B1675752) (this compound), the mass spectra were found to be critical for differentiation from its isomers. maps.orgojp.gov The fragmentation pattern of lysergamides is complex but yields characteristic ions that aid in identification. The molecular ion (M+) peak for this compound is observed, and its fragmentation provides a unique fingerprint. Key fragments for N-alkyl lysergamides often include ions at m/z 221, 207, and 181, which are related to the core ergoline (B1233604) structure. nih.gov The differentiation between isomers like this compound and other N-butyl amides is possible through careful analysis of the relative abundances of specific fragments. maps.orgojp.gov

Table 1: Key Electron Impact Mass Spectral Data for N-sec-butyllysergamide (this compound) and its Isomers Data sourced from a 1989 study by Clark. maps.org

| Compound | Isomer | Molecular Ion (M+) | Base Peak (m/z) | Other Significant Fragments (m/z) |

|---|---|---|---|---|

| N-sec-butyllysergamide | Axial | 323 | 221 | 222, 207, 181, 154, 141 |

| N-sec-butyllysergamide | Equatorial | 323 | 221 | 222, 207, 181, 154, 141 |

| N-isobutyllysergamide | Axial | 323 | 221 | 222, 207, 181, 154, 128 |

| N-isobutyllysergamide | Equatorial | 323 | 221 | 222, 207, 181, 154, 128 |

| N-tert-butyllysergamide | Axial | 323 | 57 | 223, 222, 221, 181, 154 |

| N-tert-butyllysergamide | Equatorial | 323 | 57 | 223, 222, 221, 181, 154 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules by providing information about the chemical environment of individual atoms (specifically hydrogen and carbon). For lysergamides, ¹H-NMR and ¹³C-NMR spectra reveal characteristic signals for the indole (B1671886) and quinoline (B57606) ring systems. For instance, the C-9 proton of lysergamides typically appears as a singlet in the ¹H-NMR spectrum. researchgate.net While specific, detailed NMR data for this compound is not widely published, the chemical shifts of the lysergamide core would be expected, with additional signals corresponding to the N-sec-butyl group. Two-dimensional NMR techniques like COSY and HMBC would be essential to confirm the connectivity between the butyl group and the amide nitrogen.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared spectroscopy is useful for identifying functional groups. Lysergamides exhibit characteristic absorption bands for the N-H stretch of the indole ring, C-H bonds, the aromatic C=C bonds, and a strong absorption from the C=O of the amide group. ljmu.ac.uk Gas chromatography coupled with solid-phase infrared spectroscopy (GC-sIR) has been shown to be particularly helpful in differentiating lysergamide isomers. ljmu.ac.uknih.gov

UV-Vis spectroscopy is primarily used for quantification. Lysergamides have a characteristic UV absorption maximum at approximately 310-315 nm, which is utilized for their detection and quantification in high-performance liquid chromatography (HPLC) systems. maps.orgoatext.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatography is fundamental to the analysis of this compound, enabling its separation from impurities, reaction byproducts, and other isomers. The choice of chromatographic technique depends on the analytical goal, whether it is for preparative isolation or analytical purity assessment.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the initial screening and separation of lysergamides. Different isomers of N-butyllysergamide can be separated using silica (B1680970) gel plates and specific solvent systems. The separated spots can be visualized under UV light or by using a visualizing agent like p-dimethylaminobenzaldehyde (p-DMAB). maps.org

Gas Chromatography (GC)

Gas chromatography is a high-resolution technique for separating volatile and thermally stable compounds. While lysergamides can be analyzed directly, derivatization, for example with a silylating agent like BSTFA, can improve chromatographic separation and reduce adsorptive losses. ljmu.ac.ukuc.pt Capillary GC columns provide excellent separation of closely related isomers. maps.org

Table 2: Example Gas-Liquid Chromatography (GLC) and High-Pressure Liquid Chromatography (HPLC) Data for Lysergic Acid Amide Isomers Data adapted from Clark, 1989. maps.org

| Compound | Isomer | GLC Relative Retention Time (to LSD) | HPLC Retention Time (min) |

|---|---|---|---|

| Lysergic acid diethylamide (LSD) | Equatorial | 1.00 | 10.8 |

| iso-LSD | Axial | 1.04 | 10.4 |

| N-sec-butyllysergamide | Equatorial | 1.14 | 12.0 |

| N-sec-butyllysergamide | Axial | 1.17 | 11.2 |

| N-isobutyllysergamide | Equatorial | 1.15 | 12.8 |

| N-isobutyllysergamide | Axial | 1.20 | 12.0 |

High-Performance Liquid Chromatography (HPLC)

HPLC is the most widely used technique for the analysis and purification of lysergamides due to its high resolution and applicability to non-volatile compounds. Reversed-phase columns (e.g., C18) with mobile phases consisting of buffered aqueous solutions and organic modifiers like methanol (B129727) or acetonitrile (B52724) are commonly employed. tandfonline.comscielo.br HPLC can effectively separate diastereomers, such as the axial and equatorial isomers of this compound. maps.org The use of a photodiode array (PDA) detector allows for the simultaneous acquisition of UV spectra, which aids in peak identification and purity assessment. oatext.com Furthermore, high-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity compared to traditional TLC. science.gov

Evolving Analytical Approaches in Lysergamide Research

The field of lysergamide analysis is continually advancing, with a focus on increasing sensitivity, specificity, and throughput.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the detection and quantification of lysergamides in complex matrices. nih.govresearchgate.net This technique combines the superior separation power of LC with the high sensitivity and structural information provided by tandem mass spectrometry. By selecting specific precursor-to-product ion transitions (Selected Reaction Monitoring, SRM), LC-MS/MS allows for highly selective detection, minimizing interferences from matrix components.

High-resolution mass spectrometry (HRMS), using platforms like time-of-flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements. This capability allows for the determination of the elemental composition of a molecule, which is invaluable for identifying unknown compounds and confirming the identity of known ones with a high degree of confidence.

The development of multi-analyte methods allows for the simultaneous screening of a large number of substances, including various lysergamides and other new psychoactive substances, in a single analytical run. These methods, often employing LC-HRMS, are particularly valuable in forensic and clinical toxicology.

Q & A

Q. How can researchers leverage existing literature to contextualize this compound’s mechanisms of action?

- Methodological Answer : Conduct systematic reviews using Boolean operators (e.g., "this compound AND serotonin receptor NOT LSD") in PubMed/Scopus. Prioritize primary sources for experimental details and secondary reviews for hypothesis generation. Cross-reference chemical databases (e.g., PubChem CID 13167633) for structural analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.